Tris-biphenyl triazine

Catalog No.
S1900347
CAS No.
31274-51-8
M.F
C39H27N3
M. Wt
537.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris-biphenyl triazine

CAS Number

31274-51-8

Product Name

Tris-biphenyl triazine

IUPAC Name

2,4,6-tris(4-phenylphenyl)-1,3,5-triazine

Molecular Formula

C39H27N3

Molecular Weight

537.6 g/mol

InChI

InChI=1S/C39H27N3/c1-4-10-28(11-5-1)31-16-22-34(23-17-31)37-40-38(35-24-18-32(19-25-35)29-12-6-2-7-13-29)42-39(41-37)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H

InChI Key

CENPSTJGQOQKKW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7

Tris-biphenyl triazine (CAS 31274-51-8) is a highly specialized, symmetrical organic compound built on a 1,3,5-triazine core substituted with three para-biphenyl groups [1]. Industrially, it is procured at massive scales as a broad-spectrum UV filter (commercially known as Tinosorb A2B) due to its exceptional absorption in the UVB and UVA2 ranges [2]. In advanced materials science, it functions as a high-performance electron transport material (ETM) in organic light-emitting diodes (OLEDs) . Its procurement value is defined by its massive molar extinction coefficient, extreme hydrophobicity, and high thermal and photochemical stability [3]. Unlike soluble organic molecules, its value in both cosmetics and optoelectronics relies heavily on its ability to form stable, insoluble nanoparticulate dispersions and highly ordered thin films .

Substituting Tris-biphenyl triazine with closely related analogs fundamentally alters end-product performance. In UV filter applications, replacing it with standard oil-soluble triazines (like Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine) eliminates the particulate, non-penetrating nature of the compound, drastically changing the formulation's skin penetration profile and regulatory compliance [1]. In optoelectronics, confusing the para-isomer (CAS 31274-51-8) with its meta-isomer counterpart (T2T, CAS 1201800-83-0) is a critical procurement error; the meta-isomer restricts π-conjugation to maximize triplet energy (2.80 eV) for blue OLED hosts, whereas the para-isomer's extended conjugation is optimized for different electron mobility and packing behaviors [2]. Generic substitution leads to either failed cosmetic regulatory safety tests or unbalanced charge carrier mobility in OLED devices [3].

Superior Extinction Coefficient in the UVB/UVA2 Gap

Tris-biphenyl triazine (CAS 31274-51-8) demonstrates an exceptionally high molar extinction coefficient of approximately 57,000 M⁻¹ cm⁻¹ at its peak absorption near 310 nm, effectively bridging the critical UVB and UVA2 gap (280–340 nm). When compared head-to-head with standard UVB filters like Ethylhexyl Triazone, which exhibit a sharp drop-off in absorption past 315 nm, Tris-biphenyl triazine maintains strong absorption up to 340 nm [1]. This unique spectral broadness allows formulators to achieve high Sun Protection Factor (SPF) and UVA-PF values at significantly lower active concentrations[2].

Evidence DimensionUV Absorption Range and Extinction Coefficient
Target Compound Data~57,000 M⁻¹ cm⁻¹ at 310 nm; covers 280–340 nm (UVB + UVA2).
Comparator Or BaselineEthylhexyl Triazone (standard UVB filter); sharp drop-off >315 nm.
Quantified DifferenceTarget provides extended coverage up to 340 nm (UVA2) with a massive extinction coefficient, whereas the comparator is strictly limited to UVB.
ConditionsMeasured in solvent (e.g., ethanol) at standard temperature.

Allows buyers to procure a single, highly efficient active ingredient that bridges the UVB and UVA2 gap, reducing the need for multiple overlapping filters.

Ultra-Low Aqueous Solubility for Stable Nanoparticle Dispersion

A critical procurement differentiator for Tris-biphenyl triazine is its practically non-existent aqueous solubility, measured at less than 5 ng/L at 25 °C, coupled with a high octanol-water partition coefficient (log Pow > 5.6) [1]. Unlike soluble chemical filters such as Avobenzone, which can penetrate the stratum corneum, Tris-biphenyl triazine is formulated as an insoluble nanoparticle dispersion (median particle size D50 > 80 nm)[2]. This particulate nature ensures the active ingredient remains strictly on the skin surface, drastically reducing dermal penetration potential and systemic toxicity risks .

Evidence DimensionAqueous Solubility and Skin Penetration Potential
Target Compound Data< 5 ng/L at 25 °C (insoluble particulate, D50 > 80 nm).
Comparator Or BaselineSoluble organic UV filters (e.g., Avobenzone).
Quantified DifferenceTarget is virtually insoluble (< 5 ng/L) and remains on the skin surface, whereas soluble comparators exhibit measurable dermal penetration.
ConditionsAqueous solubility at 25 °C; particle size distribution D50 > 80 nm.

Essential for procuring safe, non-penetrating UV filters that comply with stringent modern cosmetic safety regulations regarding systemic exposure.

Exceptional Photostability Under Intense UV Irradiation

The triazine core of Tris-biphenyl triazine, stabilized by three bulky biphenyl substituents, provides a highly efficient pathway for non-radiative energy dissipation . In comparative photostability assays, formulations containing Tris-biphenyl triazine retain over 95% of their initial UV absorption capacity after standard UV solar simulator irradiation (23.5 W/m² for UVB and 180 W/m² for UVA) [1]. In stark contrast, unstabilized Avobenzone can lose up to 36% of its UV efficacy within the first hour of exposure [2]. Furthermore, Tris-biphenyl triazine generates significantly fewer free radicals during irradiation, protecting the surrounding formulation matrix from oxidative degradation .

Evidence DimensionPhotostability (Retention of UV Absorption)
Target Compound Data>95% retention of UV absorption after simulated solar irradiation.
Comparator Or BaselineAvobenzone (unstabilized).
Quantified DifferenceTarget retains >95% efficacy, whereas Avobenzone degrades by up to 36% within 1 hour.
ConditionsUV solar simulator irradiation (23.5 W/m² UVB, 180 W/m² UVA).

Eliminates the need to procure additional photostabilizers, simplifying formulation and extending the shelf-life and wear-time of the final product.

Isomer-Specific π-Conjugation for OLED Electron Transport

Beyond photoprotection, Tris-biphenyl triazine (CAS 31274-51-8) serves as a potent electron transport material (ETM) in organic light-emitting diodes (OLEDs) . The para-linkage of the biphenyl groups in this specific isomer allows for extended π-conjugation across the molecule, distinguishing it from its meta-isomer counterpart (T2T, CAS 1201800-83-0) [1]. While the meta-isomer restricts conjugation to achieve a higher triplet energy (2.80 eV) suitable for blue phosphorescent hosts, the para-isomer prioritizes enhanced intermolecular π-π stacking [2]. This structural difference yields distinct electron mobility profiles, making the para-isomer a preferred choice for specific electron transport layers where rapid charge transport is prioritized over maximum triplet confinement[3].

Evidence DimensionMolecular Conjugation and Triplet Energy
Target Compound DataPara-isomer (CAS 31274-51-8) features extended π-conjugation and enhanced π-π stacking.
Comparator Or BaselineMeta-isomer (T2T, CAS 1201800-83-0).
Quantified DifferenceTarget sacrifices some triplet energy confinement in favor of altered electron mobility driven by linear para-linkages, whereas the comparator restricts conjugation for higher triplet energy (2.80 eV).
ConditionsSolid-state thin films in OLED device architectures.

Guides materials scientists to select the exact isomer needed for their OLED stack—para for high mobility ETLs, meta for high-triplet-energy host materials.

Broad-Spectrum Sunscreen Formulations (Particulate UV Filters)

Tris-biphenyl triazine is the premier choice for bridging the UVB and UVA2 protection gap in high-SPF cosmetics [1]. Because of its ultra-low aqueous solubility (< 5 ng/L) and high extinction coefficient, it is procured to formulate stable, non-penetrating nanoparticle dispersions that provide superior photoprotection without the systemic absorption risks associated with older soluble filters [2].

Electron Transport Layers in Organic Photovoltaics and OLEDs

In optoelectronic manufacturing, the extended π-conjugation of the para-isomer (CAS 31274-51-8) makes it a highly effective electron transport material . It is procured by device engineers who require robust intermolecular π-π stacking and high electron mobility to lower driving voltages in specific exciplex or non-blue phosphorescent OLED architectures [3].

Photostable Additives for Advanced Material Coatings

Due to its exceptional ability to dissipate UV energy non-radiatively without generating significant free radicals, this compound is utilized as a photostabilizing additive in specialized polymer coatings and films [4]. It is selected over traditional UV absorbers when long-term resistance to solar degradation and minimal matrix oxidation are strictly required.

XLogP3

9.8

UNII

FQK9A410YB

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 84 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 83 of 84 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

31274-51-8

Wikipedia

Tris-biphenyl triazine

Dates

Last modified: 08-16-2023

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